molecular formula C10H9ClN2O2S B11862087 Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate CAS No. 1194374-27-0

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate

Katalognummer: B11862087
CAS-Nummer: 1194374-27-0
Molekulargewicht: 256.71 g/mol
InChI-Schlüssel: AXSUZXWECZNPPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate include other thieno[3,2-b]pyridine derivatives and thiophene-based compounds. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both amino and ester functional groups.

Eigenschaften

CAS-Nummer

1194374-27-0

Molekularformel

C10H9ClN2O2S

Molekulargewicht

256.71 g/mol

IUPAC-Name

ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-2-15-10(14)7-8-5(16-9(7)12)3-4-6(11)13-8/h3-4H,2,12H2,1H3

InChI-Schlüssel

AXSUZXWECZNPPG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(SC2=C1N=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.